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molecular formula C8H18O2Si B1274972 (tert-Butyldimethylsilyloxy)acetaldehyde CAS No. 102191-92-4

(tert-Butyldimethylsilyloxy)acetaldehyde

Cat. No. B1274972
M. Wt: 174.31 g/mol
InChI Key: MEBFFOKESLAUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385897

Procedure details

Under nitrogen and with stirring, 4.71 ml of oxalyl chloride were dissolved in 120 ml of dichloromethane and the solution was cooled to -70° C. Over 12 minutes while maintaining the temperature at -65° C., a solution of 8 ml of dimethylsulfoxide and 26 ml of dichloromethane was introduced. Then, after 10 minutes of contact at this temperature, a solution of 8.81 g of the product of Step A, 50 ml of dichloromethane and 8.86 ml of pyridine was added over 12 minutes at -65° C. After 15 minutes of contact at this temperature, 35 ml of triethylamine were added over 8 minutes at -65° C. At +13° C., the pH was adjusted to 4 by adding N hydrochloric acid. After decanting, re-extracting with 50 ml of dichloromethane, drying the organic phase and distilling under reduced pressure, the crude product obtained was chromatographed over silica and eluted with dichloromethane to obtain 7.95 g of 2-[(1,1-dimethylethyl)dimethylsilyloxy]-acetaldehyde.
Quantity
4.71 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
8.81 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
8.86 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH2:18][OH:19])([CH3:14])[CH3:13].Cl>ClCCl.C(N(CC)CC)C.N1C=CC=CC=1>[CH3:14][C:12]([Si:15]([CH3:21])([CH3:20])[O:16][CH2:17][CH:18]=[O:19])([CH3:11])[CH3:13]

Inputs

Step One
Name
Quantity
4.71 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
26 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8.81 g
Type
reactant
Smiles
CC(C)(C)[Si](OCCO)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8.86 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
Under nitrogen and with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Over 12 minutes while maintaining the temperature at -65° C.
Duration
12 min
CUSTOM
Type
CUSTOM
Details
At +13° C.
CUSTOM
Type
CUSTOM
Details
After decanting
EXTRACTION
Type
EXTRACTION
Details
re-extracting with 50 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
drying the organic phase
DISTILLATION
Type
DISTILLATION
Details
distilling under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)(C)[Si](OCC=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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